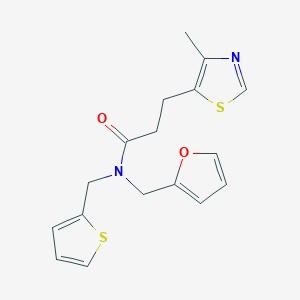

N-(2-呋喃甲基)-3-(4-甲基-1,3-噻唑-5-基)-N-(2-噻吩甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide often involves multi-step reactions starting from basic heterocyclic components. For example, the synthesis of bi-heterocyclic propanamides involves S-substitution reactions and further modifications to introduce different functional groups, as seen in the preparation of novel bi-heterocycles with promising urease inhibitory activity (Abbasi et al., 2020). Similarly, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles to yield various products indicate the versatility and reactivity of such compounds (Hassaneen et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to the one often reveals interesting features such as planarity, dihedral angles, and conformational aspects, which are crucial for understanding their chemical behavior and interactions. For instance, the crystal structure analysis of certain propanamides provides insights into their conformational features and intermolecular interactions, which are pivotal for their biological activities (Fun et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds encompasses a range of reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The versatility in chemical reactions allows for the functionalization and derivatization of the core structure, leading to a wide array of compounds with varied properties and potential applications. The synthesis and reactions of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide exemplify the chemical reactivity of such compounds (Hassaneen et al., 1991).

科学研究应用

合成和化学反应

- 化合物“N-(2-呋喃甲基)-3-(4-甲基-1,3-噻唑-5-基)-N-(2-噻吩甲基)丙酰胺”属于一类已经合成并对其化学性质和反应进行研究的化合物。例如,已经报道了类似噻唑衍生物的合成,重点是与亲核试剂和活性亚甲基化合物反应以得到吡唑衍生物,突出了该化合物在有机合成中的多功能性 哈萨宁、沙瓦利、埃尔万和易卜拉欣,1991。

生物活性及应用

- 研究还深入探讨了同一类化合物在生物学上的应用,特别是它们的抗菌、抗癌和抗炎的潜力。例如,对氟比洛芬酰肼衍生物的研究表明,它们对丙型肝炎病毒 NS5B 聚合酶具有显著的活性,并对白血病癌细胞系表现出显着的抑制作用,这提示了开发新治疗剂的潜在途径 Çıkla、塔塔尔、Küçükgüzel、Şahin、Yurdakul、巴苏、克里希南、尼科尔斯、考希克-巴苏和Küçükgüzel,2013。

新型衍生物及其评估

- 已经探索了包含相似结构基序的新型衍生物的创造,重点在于评估它们的各种生物活性。这些研究包括合成新的噻唑衍生物并评估它们的抗菌和细胞毒活性,展示了这些化合物在医学和药物研究中广泛的潜在应用 道巴、埃夫伦、坎图克和尤尔塔斯,2021。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-13-16(23-12-18-13)6-7-17(20)19(10-14-4-2-8-21-14)11-15-5-3-9-22-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJQTUGRBMRMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)